Isozyme-Selective ACAT2 Inhibition: Flavasperone Distinguished from Aurasperone A, Aurasperone D, and Averufanin
In a cell-based assay employing CHO cells stably expressing African green monkey ACAT1 or ACAT2, flavasperone inhibited ACAT2 with an IC50 of 0.006 µM while exhibiting no measurable inhibition of ACAT1 at concentrations tested, thus demonstrating functional ACAT2 selectivity [1]. In marked contrast, the structurally related linear naphtho-γ-pyrone aurasperone A inhibited both ACAT2 (IC50 0.0015 µM) and ACAT1 (IC50 0.006 µM) without selectivity; aurasperone D likewise inhibited both isoforms (ACAT2 IC50 0.0015 µM; ACAT1 IC50 0.007 µM); and averufanin inhibited ACAT2 (IC50 0.012 µM) and ACAT1 (IC50 0.0218 µM) with only marginal preference [2]. The angular vs. linear skeleton topology is the structural determinant of this selectivity dichotomy [1].
| Evidence Dimension | Isozyme selectivity: ACAT2 vs. ACAT1 inhibition (IC50, µM) in CHO cell-based assay (37°C) |
|---|---|
| Target Compound Data | Flavasperone: ACAT2 IC50 = 0.006 µM; ACAT1 IC50 = no inhibition detected (selective) |
| Comparator Or Baseline | Aurasperone A: ACAT2 IC50 = 0.0015 µM, ACAT1 IC50 = 0.006 µM (non-selective); Aurasperone D: ACAT2 IC50 = 0.0015 µM, ACAT1 IC50 = 0.007 µM (non-selective); Averufanin: ACAT2 IC50 = 0.012 µM, ACAT1 IC50 = 0.0218 µM (weakly selective) |
| Quantified Difference | Flavasperone is the only monomeric naphtho-γ-pyrone in this head-to-head panel displaying exclusive ACAT2 inhibition with no detectable ACAT1 activity; its ACAT2 IC50 is 4-fold higher than aurasperone A but its selectivity ratio (ACAT1/ACAT2) is effectively infinite vs. ~4 for aurasperone A |
| Conditions | CHO cell-based assay; ACAT1- and ACAT2-expressing CHO cells; inhibitor treatment; 37°C; J Antibiot 61:568-572 (2008) |
Why This Matters
For ACAT2-targeted drug discovery or chemical biology where isoform selectivity is the critical procurement specification, flavasperone provides exclusive ACAT2 engagement whereas the more potent but non-selective aurasperone A would confound interpretation through dual ACAT1/ACAT2 inhibition, making flavasperone the only suitable monomeric naphtho-γ-pyrone tool compound from this class.
- [1] Sakai K, Ohte S, Ohshiro T, Matsuda D, Masuma R, Rudel LL, Tomoda H. Selective Inhibition of Acyl-CoA:cholesterol Acyltransferase 2 Isozyme by Flavasperone and Sterigmatocystin from Aspergillus Species. J Antibiot. 2008;61(9):568-572. View Source
- [2] BRENDA Enzyme Database. IC50 values for sterol O-acyltransferase (EC 2.3.1.26) from Chlorocebus aethiops. Ligands: flavasperone (0.006 µM, ACAT2), aurasperone A (0.0015 µM, ACAT2; 0.006 µM, ACAT1), aurasperone D (0.0015 µM, ACAT2; 0.007 µM, ACAT1), averufanin (0.012 µM, ACAT2; 0.0218 µM, ACAT1). Data derived from Sakai et al. 2008. View Source
